molecular formula C19H18ClN3O5 B2538767 N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1251605-60-3

N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2538767
CAS RN: 1251605-60-3
M. Wt: 403.82
InChI Key: DKRMYLKTPAXWIT-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H18ClN3O5 and its molecular weight is 403.82. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide compounds were synthesized, with their structures confirmed via (1)H-NMR, IR, and mass spectral data. These compounds demonstrated activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, indicating potential utility in biomedical research and pharmaceutical development (Rehman et al., 2013).

Antimicrobial and Hemolytic Activity

2-[[5-Alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives were evaluated for their antimicrobial and hemolytic activities. Most compounds showed activity against selected microbial species, with compounds 6d and 6f being particularly potent. This research highlights the potential of such derivatives in antimicrobial applications, though compounds 6h and 6l were noted for higher cytotoxicity (Gul et al., 2017).

Anticonvulsant Evaluation

Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide were synthesized and evaluated for anticonvulsant activities. N-(5-chlorobenzo[d]thiazol-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide emerged as a highly effective compound, demonstrating significant activity in maximal electroshock and subcutaneous pentylenetetrazole seizure models. This suggests potential applications in the development of anticonvulsant therapies (Nath et al., 2021).

Environmental Impact Assessment

The detection and analysis of herbicides like dimethenamid and flufenacet, along with their sulfonic and oxanilic acid degradates in natural water, were explored. This research is critical for understanding the environmental impact and persistence of such compounds, indicating the broader ecological considerations related to the use of chloroacetamide herbicides and the importance of monitoring their presence in aquatic ecosystems (Zimmerman et al., 2002).

properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5/c1-25-12-6-4-11(5-7-12)19-23-22-18(28-19)10-17(24)21-14-8-13(20)15(26-2)9-16(14)27-3/h4-9H,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRMYLKTPAXWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NC3=CC(=C(C=C3OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

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